

"1-(2-Bromoethyl)-2,4-dichlorobenzene chemical properties and reactivity"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(2-Bromoethyl)-2,4-dichlorobenzene

Cat. No.: B012839

[Get Quote](#)

An In-depth Technical Guide to 1-(2-Bromoethyl)-2,4-dichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromoethyl)-2,4-dichlorobenzene, systematically named 2-(2-bromoethyl)-1,4-dichlorobenzene, is a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis. Its structure, featuring a reactive bromoethyl group attached to a dichlorinated benzene ring, allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents. This document provides a comprehensive overview of its chemical properties, reactivity, and safety information, tailored for professionals in research and development.

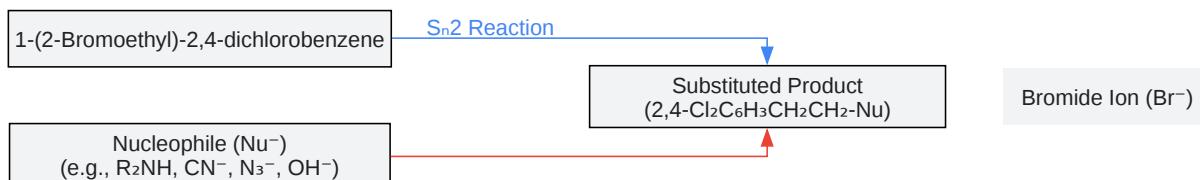
Chemical and Physical Properties

The fundamental chemical and physical properties of **1-(2-Bromoethyl)-2,4-dichlorobenzene** are summarized in the table below. While experimental data for some properties of this specific compound are not widely available, estimations based on closely related structures and supplier information are provided.

Property	Value	Source
IUPAC Name	2-(2-bromoethyl)-1,4-dichlorobenzene	[1]
CAS Number	40173-98-6	[1]
Molecular Formula	C ₈ H ₇ BrCl ₂	[1]
Molecular Weight	253.95 g/mol	[1]
Appearance	Liquid	[1]
Boiling Point	271.6 ± 25.0 °C at 760 mmHg (Predicted)	[2]
Density	1.6 ± 0.1 g/cm ³ (Predicted)	[2]
Flash Point	139.4 ± 13.3 °C (Predicted)	[2]
Solubility	Poorly soluble in water. Soluble in many organic solvents.	

Reactivity and Synthetic Applications

The reactivity of **1-(2-Bromoethyl)-2,4-dichlorobenzene** is primarily dictated by the presence of the bromoethyl group. The carbon-bromine bond is susceptible to nucleophilic substitution, making this compound an excellent precursor for introducing a 2-(2,4-dichlorophenyl)ethyl moiety into various molecular scaffolds.


Nucleophilic Substitution Reactions:

The primary alkyl bromide functionality readily undergoes S_N2 reactions with a wide range of nucleophiles. This allows for the synthesis of a diverse array of derivatives.

- Reaction with Amines: Reaction with primary or secondary amines can be used to synthesize corresponding N-substituted 2-(2,4-dichlorophenyl)ethylamines. These products can be valuable intermediates in the development of pharmacologically active compounds.

- Reaction with Cyanide: Treatment with a cyanide salt, such as sodium or potassium cyanide, would yield 3-(2,4-dichlorophenyl)propanenitrile. The nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine, opening up further synthetic pathways.
- Reaction with Azide: Substitution with sodium azide would produce 1-(2-azidoethyl)-2,4-dichlorobenzene. The resulting azide can then be reduced to the corresponding primary amine or used in click chemistry reactions.
- Reaction with Hydroxide/Alkoxides: Reaction with hydroxide or alkoxide ions would lead to the formation of 2-(2,4-dichlorophenyl)ethanol or the corresponding ethers, respectively.

The general workflow for these nucleophilic substitution reactions is depicted in the following diagram:

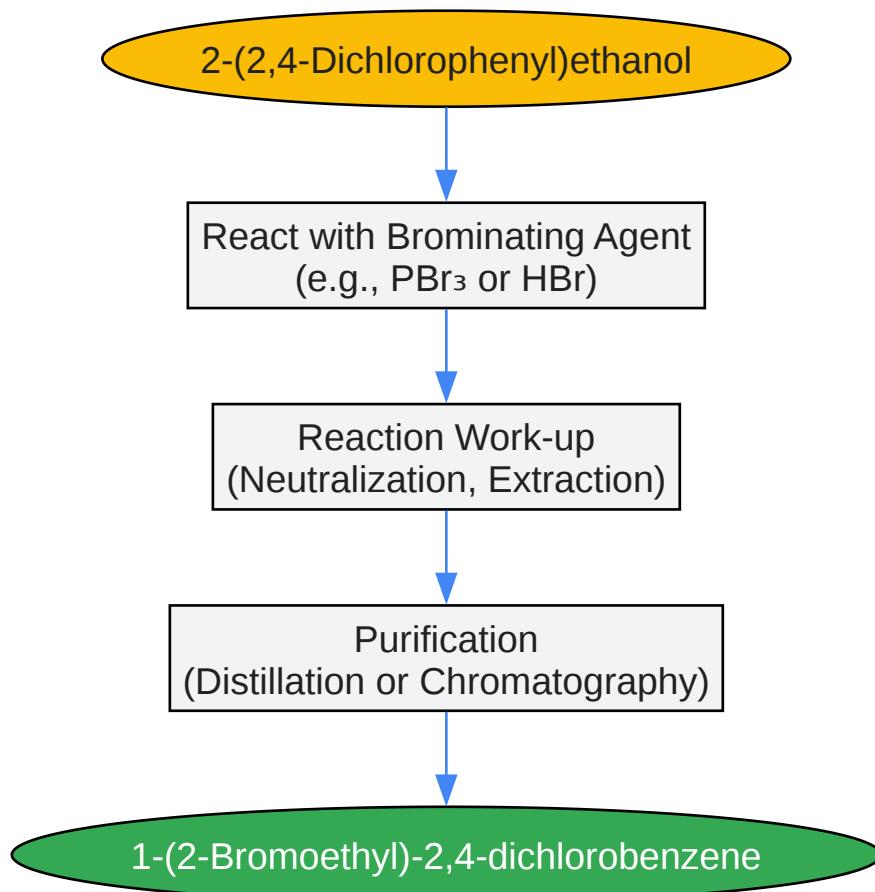

[Click to download full resolution via product page](#)

Figure 1: General workflow for nucleophilic substitution reactions of **1-(2-Bromoethyl)-2,4-dichlorobenzene**.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **1-(2-Bromoethyl)-2,4-dichlorobenzene** is not readily available in the searched literature, a general synthetic approach can be inferred from the synthesis of similar compounds, such as (2-bromoethyl)benzene. A plausible method would involve the reaction of 2-(2,4-dichlorophenyl)ethanol with a brominating agent.

General Synthesis Outline:

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [americanelements.com](http://www.americanelements.com) [americanelements.com]
- 2. 1-(2-Bromoethyl)-2,4-dichlorobenzene | CAS#:108649-59-8 | Chemsoc [chemsoc.com]
- To cite this document: BenchChem. ["1-(2-Bromoethyl)-2,4-dichlorobenzene chemical properties and reactivity"]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b012839#1-2-bromoethyl-2-4-dichlorobenzene-chemical-properties-and-reactivity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com